

Application Notes and Protocols for GW2580 In Vivo Dosing in Mouse Models

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Compound of Interest

Compound Name: GW2580-d6

Cat. No.: B12421085

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Introduction

GW2580 is a potent and selective inhibitor of the c-FMS (colony-stimulating factor 1 receptor, CSF-1R) kinase.[1][2] By targeting c-FMS, GW2580 effectively blocks the signaling pathway of its ligand, CSF-1, which is crucial for the proliferation, differentiation, and survival of monocytes and macrophages.[3][4] This mechanism of action makes GW2580 a valuable tool for investigating the role of macrophages in various pathological processes, including inflammation, autoimmune diseases, and cancer.[3][4] These application notes provide detailed protocols and quantitative data for the in vivo administration of GW2580 in mouse models, compiled from various research studies.

Quantitative Data Summary

The following tables summarize the dosing regimens, pharmacokinetic parameters, and observed effects of GW2580 in different mouse models.

Table 1: GW2580 Dosing and Administration in Mouse Models

Mouse Model	Dosing Regimen	Administration Route	Vehicle	Study Duration	Key Findings	Reference
M-NFS-60 Tumor Xenograft	20 and 80 mg/kg, twice a day	Oral gavage	Not specified	4 days	Dose-dependent decrease in tumor cells; 80 mg/kg completely blocked tumor growth.	[4][5]
LPS-Induced Inflammation	40 mg/kg, single dose	Oral gavage	Not specified	Acute (hours)	Inhibited CSF-1-induced priming for LPS-induced IL-6 and TNF production.	[4][5][6]
Thioglycolate-Induced Peritonitis	80 mg/kg, twice a day	Oral gavage	Not specified	11 days	Diminished macrophage accumulation in the peritoneal cavity by 45%.	[6]
Adjuvant-Induced Arthritis	50 mg/kg, twice a day	Oral gavage	Not specified	21 days	Inhibited joint connective tissue and bone	[6][7]

destruction

.

No significant effect on body weight or circulating immune cell populations. Altered microglia morphology.

[8][9]

Healthy C57BL/6J Mice

80 mg/kg/day

Oral gavage

0.1% Tween 80, 0.5% hydroxyethyl propyl-cellulose

8 days

Multiple Sclerosis Model

40 mg/kg/day

Oral gavage

Not specified

Not specified

Inhibited disease progression.

[8][9]

Amyotrophic Lateral Sclerosis Model

75 mg/kg/day

Oral gavage

Not specified

Not specified

Inhibited disease progression.

[8][9]

Alzheimer's Disease Model

75 mg/kg/day

Oral gavage

0.5% hydroxypropylmethylcellulose and 0.1% Tween 80

4 weeks

Not specified

[8][9][10]

MRL/lpr Mice (Depression Model)

100 mg/kg/day

Oral gavage

Not specified

Not specified

Attenuated depression-like behavior.

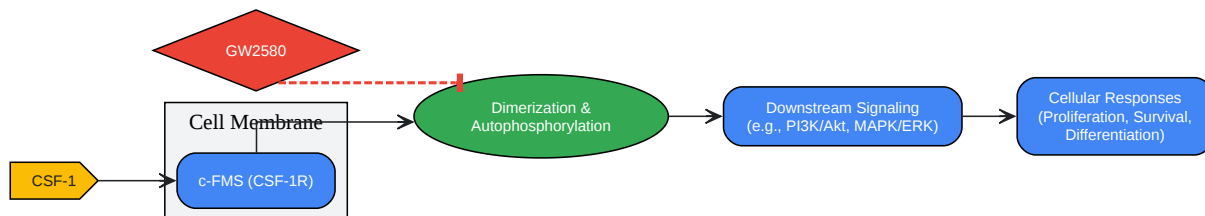
[8][9]

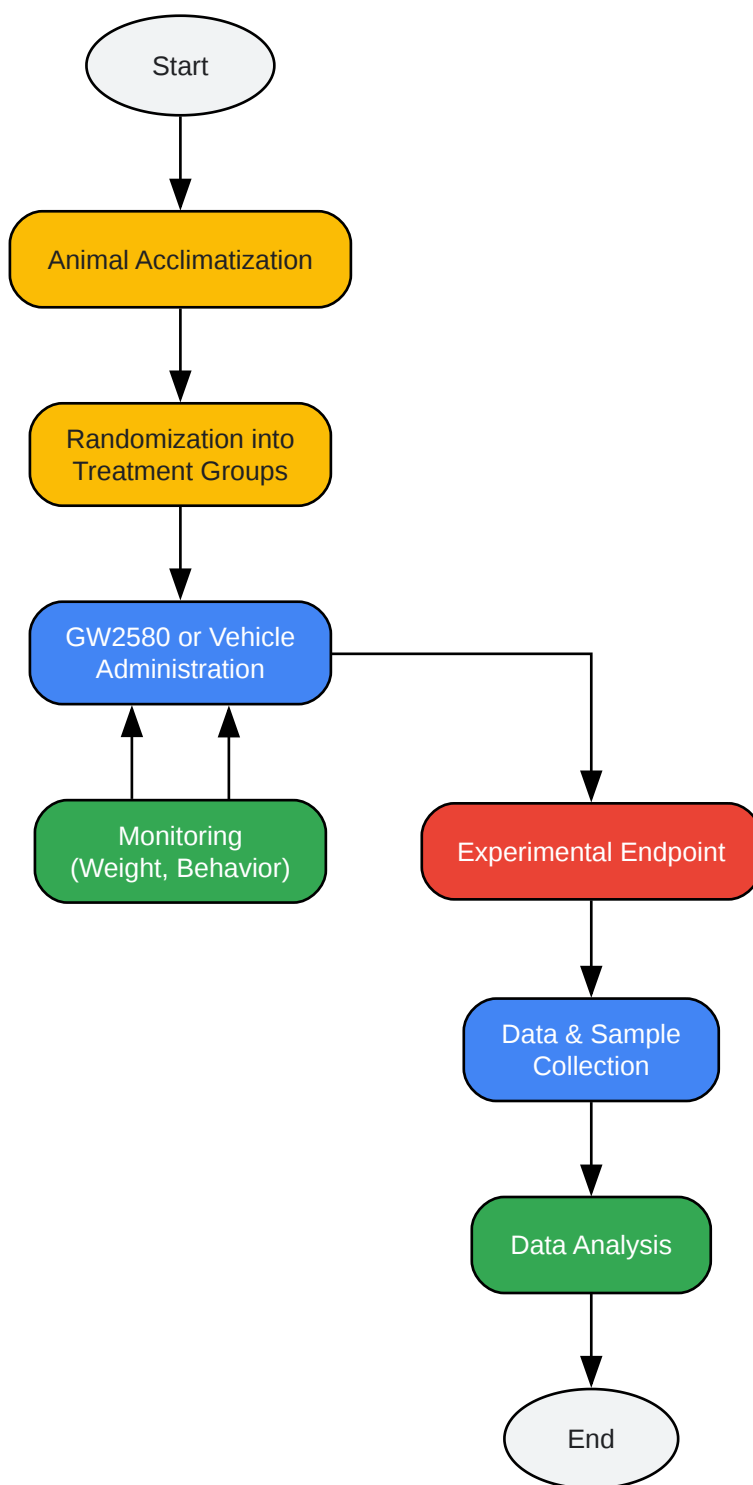
Table 2: Pharmacokinetic Parameters of GW2580 in Mice

Dose (Oral)	Maximum Plasma Concentration (Cmax)	Reference
20 mg/kg	1.4 μ M	[4][5]
80 mg/kg	5.6 μ M	[4][5]

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by GW2580.





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